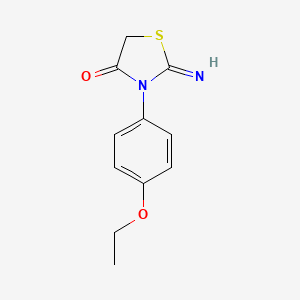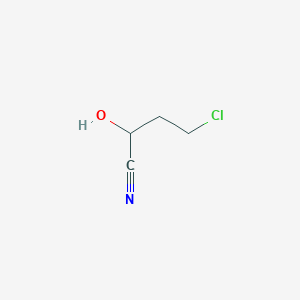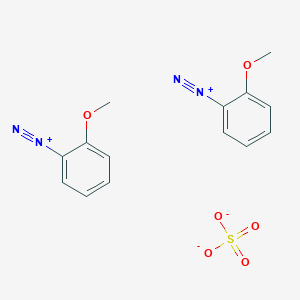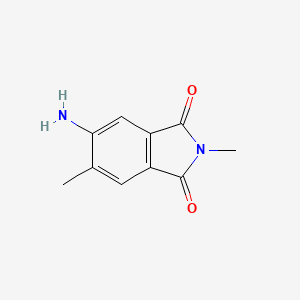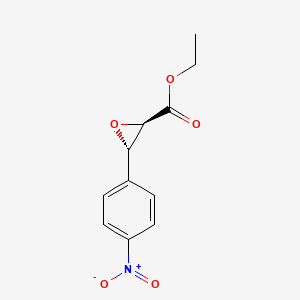
ethyl (2R,3R)-3-(4-nitrophenyl)oxirane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2R,3R)-3-(4-nitrophenyl)oxirane-2-carboxylate is an organic compound characterized by the presence of an oxirane ring, a nitrophenyl group, and an ethyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2R,3R)-3-(4-nitrophenyl)oxirane-2-carboxylate typically involves the reaction of ethyl 3-(4-nitrophenyl)-2-oxopropanoate with a suitable epoxidizing agent. Common epoxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide in the presence of a catalyst. The reaction is usually carried out under controlled temperature conditions to ensure the formation of the desired oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2R,3R)-3-(4-nitrophenyl)oxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxidized products.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: m-Chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Diols, carboxylic acids.
Reduction: Amino derivatives.
Substitution: Substituted oxirane derivatives.
Aplicaciones Científicas De Investigación
Ethyl (2R,3R)-3-(4-nitrophenyl)oxirane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of ethyl (2R,3R)-3-(4-nitrophenyl)oxirane-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts. These interactions can modulate the activity of enzymes and other proteins, thereby exerting biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl (2R,3R)-3-(4-chlorophenyl)oxirane-2-carboxylate
- Ethyl (2R,3R)-3-(4-methylphenyl)oxirane-2-carboxylate
- Ethyl (2R,3R)-3-(4-methoxyphenyl)oxirane-2-carboxylate
Uniqueness
Ethyl (2R,3R)-3-(4-nitrophenyl)oxirane-2-carboxylate is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties
Propiedades
Fórmula molecular |
C11H11NO5 |
|---|---|
Peso molecular |
237.21 g/mol |
Nombre IUPAC |
ethyl (2R,3R)-3-(4-nitrophenyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C11H11NO5/c1-2-16-11(13)10-9(17-10)7-3-5-8(6-4-7)12(14)15/h3-6,9-10H,2H2,1H3/t9-,10-/m1/s1 |
Clave InChI |
FSOMTKWIEYZQMG-NXEZZACHSA-N |
SMILES isomérico |
CCOC(=O)[C@H]1[C@H](O1)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
CCOC(=O)C1C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(Ethoxymethyl)sulfanyl]benzene-1,2-diamine](/img/structure/B14630786.png)

![Silane, chloro[(1,1-dimethylethyl)dioxy]dimethyl-](/img/structure/B14630799.png)
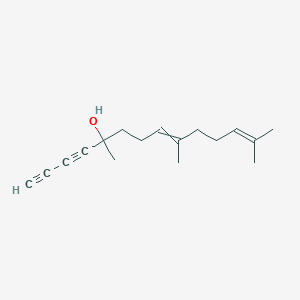
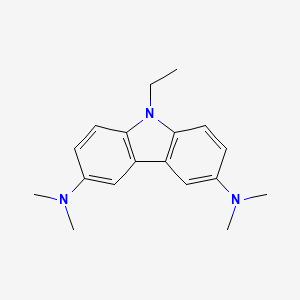

![Benzamide, N-[imino(phenylamino)methyl]-](/img/structure/B14630827.png)
![5-Methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14630832.png)
